(3S,5S,8R,9S,10S,13S,14S,17Z)-3-ethynyl-17-hydroxyimino-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
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Overview
Description
Golexanolone, also known by its developmental code name GR-3027, is a neurosteroid medication currently under development for the treatment of hypersomnia and hepatic encephalopathy . It acts as a negative allosteric modulator of the GABA A receptor, selectively antagonizing the stimulatory actions of inhibitory neurosteroids like allopregnanolone and tetrahydrodeoxycorticosterone (THDOC) at the GABA A receptor .
Preparation Methods
The synthetic route for golexanolone involves the preparation of its key intermediate, 3α-ethynyl-3β-hydroxyandrostan-17 E-one oxime. The preparation method includes the following steps:
Formation of the oxime: The ketone group of the steroid is converted to an oxime using hydroxylamine.
Ethynylation: The hydroxyl group is introduced at the 3-position through ethynylation.
Industrial production methods for golexanolone are not widely documented, but they would likely involve optimization of these synthetic steps to ensure high yield and purity.
Chemical Reactions Analysis
Golexanolone undergoes several types of chemical reactions:
Oxidation: The hydroxyl groups in golexanolone can be oxidized to form ketones.
Reduction: The oxime group can be reduced to form amines.
Substitution: The ethynyl group can undergo substitution reactions with various nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Major products formed from these reactions include ketones, amines, and substituted derivatives of golexanolone .
Scientific Research Applications
Golexanolone has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of neurosteroids on GABA A receptors.
Biology: Golexanolone is used to investigate the role of neurosteroids in modulating brain function and behavior.
Mechanism of Action
Golexanolone exerts its effects by acting as a negative allosteric modulator of the GABA A receptor. It selectively antagonizes the stimulatory actions of inhibitory neurosteroids like allopregnanolone and tetrahydrodeoxycorticosterone (THDOC) at the GABA A receptor, without affecting the activation of the receptor by γ-aminobutyric acid (GABA) . This mechanism allows golexanolone to normalize GABAergic tone and improve cognitive and motor function in conditions like hepatic encephalopathy .
Comparison with Similar Compounds
Golexanolone is unique in its selective antagonism of neurosteroid-induced GABA A receptor modulation. Similar compounds include:
Allopregnanolone: A neurosteroid that positively modulates GABA A receptors.
Tetrahydrodeoxycorticosterone (THDOC): Another neurosteroid that enhances GABA A receptor activity.
Bicuculline: A GABA A receptor antagonist that blocks the receptor’s function but can induce side effects like seizures.
Golexanolone’s uniqueness lies in its ability to selectively antagonize neurosteroid actions without completely blocking GABA A receptor function, thereby minimizing side effects .
Properties
CAS No. |
2089238-18-4 |
---|---|
Molecular Formula |
C21H31NO2 |
Molecular Weight |
329.5 g/mol |
IUPAC Name |
(3S,5S,8R,9S,10S,13S,14S,17E)-3-ethynyl-17-hydroxyimino-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C21H31NO2/c1-4-21(23)12-11-19(2)14(13-21)5-6-15-16-7-8-18(22-24)20(16,3)10-9-17(15)19/h1,14-17,23-24H,5-13H2,2-3H3/b22-18+/t14-,15-,16-,17-,19-,20-,21-/m0/s1 |
InChI Key |
FFIBGVYTWNPLPN-BZLGYYABSA-N |
SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=NO)C)(C#C)O |
Isomeric SMILES |
C[C@]12CC[C@](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]\4([C@H]3CC/C4=N\O)C)(C#C)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=NO)C)(C#C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Golexanolone; Golexanolona; Golexanolonum |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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